Redox Thermodynamics of 5,6-Dihydroxyindole (DHI): Distinct One-Electron Reduction Potentials
5,6-Dihydroxyindole (DHI) possesses well-defined one-electron reduction potentials that are fundamental to its oxidative polymerization behavior. The one-electron potential for the reduction of its quinone form is in the range of 0.14 to 0.17 V versus the Normal Hydrogen Electrode (NHE), while the semiquinone reduction potential lies between -0.10 and -0.068 V (NHE) [1]. These thermodynamic parameters are essential for understanding and controlling the formation of poly-indolequinone materials like eumelanin and polydopamine. While similar data for the key comparator DHICA are not always presented in the same studies, these values for DHI provide a crucial benchmark for modeling and comparing the reactivity of related indolequinone systems.
| Evidence Dimension | One-electron reduction potential for quinone form |
|---|---|
| Target Compound Data | 0.14 - 0.17 V (vs. NHE) |
| Comparator Or Baseline | N/A (Fundamental property of DHI; comparative data for DHICA or NMDHI not provided in this source) |
| Quantified Difference | N/A |
| Conditions | pH-dependent, thermodynamic estimation from a holistic model |
Why This Matters
For researchers engineering conductive coatings or biosensors, knowing the precise reduction potential of the DHI monomer is essential for predicting and tuning the redox properties of the resulting polymer film, which directly impacts device performance.
- [1] Mostert, A. B., & Farmer, P. J. (2021). On the free radical redox chemistry of 5,6-dihydroxyindole. Chemical Physics, 546, 111158. View Source
